2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
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Overview
Description
2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two oxazoline groups attached at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings into amine groups.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The biphenyl core provides rigidity and stability, while the oxazoline groups enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-tert-butyl-2-oxazoline)
- 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-methyl-2-oxazoline)
Comparison
Compared to its similar compounds, 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) is unique due to the presence of phenyl groups on the oxazoline rings. This structural feature enhances its ability to participate in π-π interactions and increases its overall stability and reactivity in catalytic processes.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)27-19-33-29(31-27)25-17-9-7-15-23(25)24-16-8-10-18-26(24)30-32-28(20-34-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOVTYLACHSMPS-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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